molecular formula C23H30N4O2 B2879380 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 922012-26-8

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2879380
CAS RN: 922012-26-8
M. Wt: 394.519
InChI Key: RUNBCUSOGWZIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Recent studies have identified derivatives similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide showing significant anticancer activity. For instance, certain analogues have demonstrated potent topoisomerase I-targeting activity and cytotoxic effects against cancer cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies (Ruchelman et al., 2004). Additionally, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and shown to exhibit moderate to high levels of antitumor activities against various cancer cell lines, highlighting the versatility of these compounds in anticancer drug development (Fang et al., 2016).

Pharmacological Effects

The pharmacological properties of compounds related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide extend beyond anticancer activities. Some derivatives have been investigated for their effects on sleep, with findings suggesting their role in modulating orexin receptors, which are crucial for wakefulness and sleep regulation. This indicates potential applications in treating sleep disorders (Dugovic et al., 2009).

Chemical Synthesis and Applications

The chemical versatility of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide analogues allows for their use in various synthetic approaches. For instance, one-pot, three-component syntheses have been employed to create novel compounds with potential anticancer properties, demonstrating the adaptability of these molecules in medicinal chemistry (Fang et al., 2016). Moreover, the structural manipulation of these compounds has led to insights into separating pharmacological activities, such as P-glycoprotein activity from σ2 receptor affinity, offering new avenues for drug discovery (Pati et al., 2015).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-8-5-6-10-19(16)25-23(29)22(28)24-15-21(26(2)3)18-11-12-20-17(14-18)9-7-13-27(20)4/h5-6,8,10-12,14,21H,7,9,13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNBCUSOGWZIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(o-tolyl)oxalamide

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